N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). Unfortunately, the specific molecular structure analysis for this compound is not available in the search results .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, the specific physical and chemical properties for this compound are not available in the search results .
Scientific Research Applications
Receptor Antagonism and Drug Development
One area of research has involved the preparation and evaluation of piperazine derivatives, including N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide, as antagonists for specific receptors. For instance, a study on the preparation of piperazine derivatives as 5-HT7 receptor antagonists highlighted the synthesis of compounds exhibiting promising activities, indicating potential applications in addressing disorders related to serotonin receptor dysfunctions (Yoon et al., 2008).
HIV-1 Reverse Transcriptase Inhibitors
Research into combating HIV-1 has led to the discovery and synthesis of bis(heteroaryl)piperazines (BHAPs), a class of non-nucleoside inhibitors targeting the HIV-1 reverse transcriptase enzyme. These studies underscore the importance of chemical scaffolds similar to this compound in developing potent antiretroviral therapies (Romero et al., 1994).
Antimicrobial Activities
Another research direction involves the synthesis of new 1,2,4-triazole derivatives, demonstrating the versatility of the compound's chemical structure in generating substances with significant antimicrobial properties. This underscores its potential in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Analytical Chemistry Applications
In the realm of analytical chemistry, derivatives of this compound have been utilized as chemically removable derivatization reagents for liquid chromatography, enhancing detection sensitivity and specificity in the analysis of various compounds (Wu et al., 1997).
Agonist for PPARpan
Efficient synthesis of potent PPARpan agonists has been described, employing the structural framework of this compound. These agonists play a crucial role in regulating metabolic processes, highlighting the compound's potential in therapeutic interventions for metabolic disorders (Guo et al., 2006).
Mechanism of Action
Target of Action
The primary target of the compound N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide is acetylcholinesterase (AChE), an important enzyme in the cholinergic system . This enzyme plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for many functions in the body, including muscle movement and cognitive functions .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the synaptic cleft . The increased acetylcholine levels enhance cholinergic neurotransmission, which can ameliorate symptoms associated with conditions like Alzheimer’s disease .
Biochemical Pathways
The action of this compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine . By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels . This results in enhanced cholinergic neurotransmission, which can have various downstream effects, including improved cognitive function .
Pharmacokinetics
In silico studies suggest that the compound has adequate pharmacokinetic properties
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels due to the inhibition of acetylcholinesterase . This can lead to enhanced cholinergic neurotransmission, which can improve cognitive function . In addition, the compound has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative disorders .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-15(2)14-18(22)19-8-13-26(23,24)21-11-9-20(10-12-21)16-4-6-17(25-3)7-5-16/h4-7,15H,8-14H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILOYNCVZWEPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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